An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)-1H-pyrazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)-1H-pyrazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a key heterocyclic building block in modern medicinal and agrochemical research. The strategic placement of a bromine atom and a trifluoromethyl group on the pyrazole scaffold provides a unique combination of reactivity and physicochemical properties. The trifluoromethyl moiety is well-known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a prized feature in drug design.[1] The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling and substitution reactions for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important intermediate, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole is fundamental to its application in synthesis and analysis.
Core Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 93608-11-8 | [5] |
| Molecular Formula | C₄H₂BrF₃N₂ | [5] |
| Molecular Weight | 214.97 g/mol | [5] |
| Appearance | White to off-white solid | [2][3][4] |
| Purity | ≥97% (typical) | [5] |
| Predicted Boiling Point | ~242 °C | N/A |
| Predicted pKa | ~9.83 | N/A |
| Solubility | Soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide. | N/A |
Spectroscopic Profile
Detailed experimental spectroscopic data for 3-Bromo-5-(trifluoromethyl)-1H-pyrazole is not extensively published. However, based on the analysis of related pyrazole derivatives, the following spectral characteristics can be predicted:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, featuring a singlet for the C4-H proton of the pyrazole ring, likely in the range of δ 6.5-7.0 ppm. The N-H proton will appear as a broad singlet at a variable chemical shift, typically downfield.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the three carbon atoms of the pyrazole ring. The carbon bearing the trifluoromethyl group (C5) will appear as a quartet due to C-F coupling. The brominated carbon (C3) and the C4 carbon will also have characteristic chemical shifts.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the CF₃ group.
-
Infrared (IR) Spectroscopy: The IR spectrum will likely display characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=N and C=C stretching of the pyrazole ring (in the 1400-1600 cm⁻¹ region), and C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ range).[6][7][8]
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).[9][10] The molecular ion peak would be observed at m/z corresponding to C₄H₂BrF₃N₂. Fragmentation may involve the loss of Br, CF₃, or HCN moieties.
Synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole
The synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of production. Two common strategies are the cyclocondensation of a trifluoromethylated β-diketone followed by bromination, and the direct bromination of a pre-existing trifluoromethyl pyrazole.
Synthesis via Cyclocondensation and Bromination
This is a robust and widely applicable method for constructing the pyrazole ring system.[11][12] The general workflow is depicted below:
Figure 1: General workflow for the synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole via cyclocondensation and subsequent bromination.
Experimental Protocol:
Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole
-
To a solution of a suitable trifluoromethyl-β-diketone (e.g., 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione) (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(trifluoromethyl)-1H-pyrazole.
Step 2: Bromination of 3-(Trifluoromethyl)-1H-pyrazole
-
Dissolve the 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield 3-Bromo-5-(trifluoromethyl)-1H-pyrazole.
Causality Behind Experimental Choices: The use of ethanol as a solvent in the cyclocondensation step is common as it is a polar protic solvent that facilitates the reaction between the diketone and hydrazine. NBS is a preferred brominating agent for this type of reaction as it is a solid, easy to handle, and provides a source of electrophilic bromine under mild conditions, often leading to high regioselectivity.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole stems from the reactivity of the bromine atom, which can be readily displaced or engaged in cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. 3-Bromo-5-(trifluoromethyl)-1H-pyrazole is an excellent substrate for these reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position.[13][14][15][16][17]
Figure 2: Schematic of the Suzuki-Miyaura cross-coupling reaction with 3-Bromo-5-(trifluoromethyl)-1H-pyrazole.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 3-Bromo-5-(trifluoromethyl)-1H-pyrazole (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically potassium carbonate (2.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3-aryl-5-(trifluoromethyl)-1H-pyrazole.
Nucleophilic Aromatic Substitution (SNA)
The electron-withdrawing nature of the pyrazole ring and the trifluoromethyl group facilitates nucleophilic aromatic substitution (SNA) at the bromine-bearing carbon.[18][19][20][21][22] This allows for the introduction of various nucleophiles, including amines, alkoxides, and thiolates, to further functionalize the pyrazole core.
Applications in Research and Development
The unique structural features of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole make it a valuable precursor for the synthesis of a wide range of biologically active compounds.
Medicinal Chemistry
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs.[23] The incorporation of a trifluoromethyl group can significantly enhance the pharmacological profile of a molecule by improving its metabolic stability and cell membrane permeability.[24] Consequently, derivatives of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole are actively investigated as potential therapeutic agents, including:
-
Anti-inflammatory agents: As potential inhibitors of enzymes such as cyclooxygenase-2 (COX-2).[25]
-
Anticancer agents: Exhibiting cytotoxic effects against various cancer cell lines.
-
Antimicrobial and Antifungal agents: Targeting essential enzymes in pathogens.[26]
Agrochemicals
Trifluoromethylated pyrazoles are also prominent in the agrochemical industry, with many commercial pesticides and herbicides containing this motif.[27] The trifluoromethyl group contributes to the potency and stability of these compounds in environmental conditions.
Safety and Handling
3-Bromo-5-(trifluoromethyl)-1H-pyrazole should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its well-defined reactivity, particularly in cross-coupling and nucleophilic substitution reactions, combined with the beneficial properties imparted by the trifluoromethyl group, ensures its continued importance in the fields of drug discovery and agrochemical development. This guide provides a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.
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